6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGGTDYQSPLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective bromination of 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives with reduced chromenone core.
Scientific Research Applications
6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,4-dimethoxyphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Coumarins with Aromatic Substituents
Table 1: Structural and Physical Properties
Key Observations :
- Melting Points : 3e exhibits a significantly higher melting point (>300°C) compared to acryloyl derivatives (204–206°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from NH groups) .
- Electrophilicity : Bromine at position 6 enhances reactivity, as seen in 3e 's use as a precursor for heterocyclic syntheses (e.g., pyrimidines, triazoles) .
Coumarins with Dimethoxyphenyl Substituents
Table 2: Dimethoxyphenyl Derivatives
Key Observations :
- Biological Activity: The dimethoxyphenyl moiety is associated with neurotrophic effects, as seen in non-brominated analogs . 3e’s bromine atom may enhance cytotoxicity, making it a candidate for antiproliferative studies .
- Synthetic Accessibility: Non-brominated dimethoxyphenyl coumarins (e.g., compound 14) are synthesized in higher yields (55%) compared to brominated derivatives, where steric and electronic effects may reduce efficiency .
Heterocyclic Derivatives of 6-Bromo Coumarins
Table 3: Heterocyclic Modifications
Key Observations :
- Antiproliferative Potential: Derivatives like 8a-e show enhanced activity compared to 3e, likely due to improved target binding from heterocyclic motifs .
- Synthetic Flexibility : 3e serves as a versatile intermediate for constructing complex heterocycles, highlighting its utility in drug discovery .
Biological Activity
6-Bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a chromen-2-one core structure with a bromine atom and a 3,4-dimethoxyphenyl group. This unique substitution pattern is believed to contribute to its biological effects.
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported as follows:
These values suggest that the compound has potent activity against multiple types of cancer cells while demonstrating relatively low toxicity towards normal fibroblast cells (IC50 > 10,000 nM) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation .
The biological activity of this compound is attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The bromine atom and methoxy groups may facilitate interactions with enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, leading to altered gene expression and apoptosis in cancer cells .
Study on Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of various coumarin derivatives, including this compound. The results demonstrated that this compound exhibited potent cytotoxicity against multiple cancer cell lines, comparable to standard chemotherapeutic agents .
Summary of Key Findings
| Activity | Cell Line | IC50 (nM) |
|---|---|---|
| Anticancer Activity | NUGC | 29 |
| DLDI | 60 | |
| HEPG2 | 174 | |
| MCF | 288 |
Q & A
Q. What are the common synthetic routes for 6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions (e.g., Suzuki-Miyaura for aryl-bromo bonds) or nucleophilic substitution of pre-functionalized chromenone intermediates. For example:
- Method A : Bromination of 3-(3,4-dimethoxyphenyl)chromen-2-one using N-bromosuccinimide (NBS) in DMF at 80°C (yield: 65–70%) .
- Method B : Multi-step synthesis starting from 6-bromo-4-hydroxycoumarin, followed by O-alkylation and Friedel-Crafts acylation (yield: 50–55%) . Key factors : Solvent polarity, temperature, and catalyst selection (e.g., Pd catalysts for coupling) critically affect regioselectivity and purity.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., bromine at C6, methoxy groups at C3 and C4) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 377.01) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between chromenone and aryl rings: 15–20°) .
Q. What preliminary biological activities have been reported for this compound?
Brominated chromenones often exhibit antimicrobial and anti-inflammatory properties. For example:
- Anticancer : IC values of 8–12 µM against HeLa cells via apoptosis induction .
- Antibacterial : MIC of 16 µg/mL against S. aureus due to membrane disruption . Note : Activity varies with substituent electronegativity and lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Substituent modification : Replace methoxy groups with electron-withdrawing groups (e.g., -NO) to enhance cytotoxicity .
- Bioisosteric replacement : Substitute bromine with chlorine to improve metabolic stability while retaining potency . Methodology : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or topoisomerase II .
Q. What challenges arise in crystallographic analysis of brominated chromenones, and how are they resolved?
- Disorder in crystal lattices : Bromine's heavy atom effect can cause electron density ambiguities. Use SHELXL refinement with restraints .
- Polymorphism : Screen solvents (e.g., chloroform vs. ethanol) to isolate stable polymorphs for reproducible diffraction data .
Q. How do computational methods aid in predicting this compound's pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate logP (~3.2) and solubility (<0.1 mg/mL), suggesting poor bioavailability .
- Metabolic sites : CYP450 enzymes likely oxidize methoxy groups; validate with LC-MS/MS in hepatic microsomal assays .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Case example : In vitro IC of 10 µM vs. in vivo inefficacy at 50 mg/kg. Potential causes:
- Protein binding : >90% plasma protein binding reduces free drug concentration .
- Metabolic clearance : Rapid glucuronidation detected via UDP-glucuronosyltransferase assays .
Resolution : Use prodrug strategies (e.g., esterification) to enhance stability .
Q. What strategies improve synthetic yield while minimizing toxic byproducts?
- Catalyst optimization : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for cleaner coupling .
- Green chemistry : Use ionic liquids (e.g., [BMIM]BF) to reduce waste and improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
